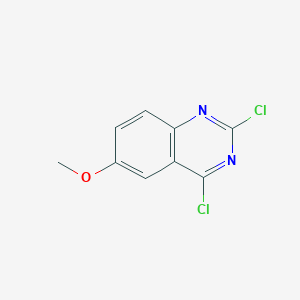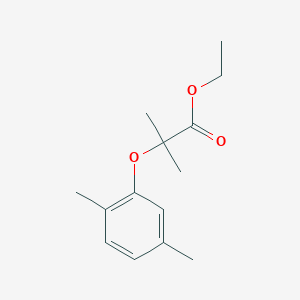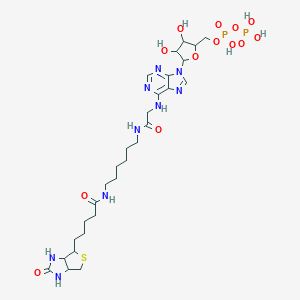![molecular formula C15H26O9 B011918 2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate CAS No. 57569-76-3](/img/structure/B11918.png)
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycereth-7 triacetate is a polyethylene glycol ester of glycerol with tri-esters of acetic acid. It is commonly used in cosmetic formulations as a solvent and emollient, providing a smooth and silky texture to the skin . The compound is known for its ability to dissolve a variety of cosmetic esters and oils, making it a valuable ingredient for cosmetic chemists .
Métodos De Preparación
Glycereth-7 triacetate is synthesized through the ethoxylation of glycerol followed by acetylation. The ethoxylation process involves the reaction of glycerol with ethylene oxide to form glycereth-7, which is then acetylated using acetic anhydride to produce glycereth-7 triacetate . Industrial production methods typically involve the use of catalysts to enhance the reaction rates and yield.
Análisis De Reacciones Químicas
Glycereth-7 triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert glycereth-7 triacetate into simpler compounds.
Substitution: The acetyl groups in glycereth-7 triacetate can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Glycereth-7 triacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and formulations.
Biology: The compound is utilized in biological studies for its emollient and solvent properties.
Medicine: Glycereth-7 triacetate is incorporated into pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Mecanismo De Acción
The mechanism of action of glycereth-7 triacetate involves its interaction with the skin’s surface, where it acts as an emollient and solvent. The compound helps to soften and smoothen the skin by forming a protective barrier that retains moisture . Additionally, it enhances the solubility of other ingredients in cosmetic formulations, improving their efficacy.
Comparación Con Compuestos Similares
Glycereth-7 triacetate is part of a family of glycerin ethoxylates, which includes compounds like glycereth-3, glycereth-8, glycereth-12, glycereth-18, glycereth-20, glycereth-26, and glycereth-31 . Compared to these similar compounds, glycereth-7 triacetate is unique in its specific balance of ethoxylation and acetylation, providing a distinct combination of solubility and emollient properties. This makes it particularly valuable in cosmetic formulations where both properties are desired.
Conclusion
Glycereth-7 triacetate is a versatile compound with significant applications in cosmetics, chemistry, biology, and medicine. Its unique properties as a solvent and emollient make it an essential ingredient in various formulations, enhancing the texture, stability, and efficacy of products.
Propiedades
Número CAS |
57569-76-3 |
|---|---|
Fórmula molecular |
C15H26O9 |
Peso molecular |
350.36 g/mol |
Nombre IUPAC |
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate |
InChI |
InChI=1S/C15H26O9/c1-12(16)21-6-4-19-10-15(24-9-8-23-14(3)18)11-20-5-7-22-13(2)17/h15H,4-11H2,1-3H3 |
Clave InChI |
UGIDBMZDPHJUML-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
SMILES canónico |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Sinónimos |
GLYCERETH-7 TRIACETATE; Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-(acetyloxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)

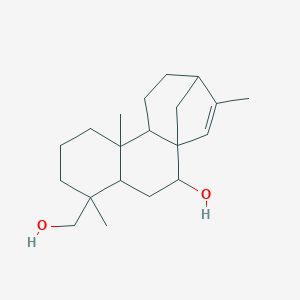
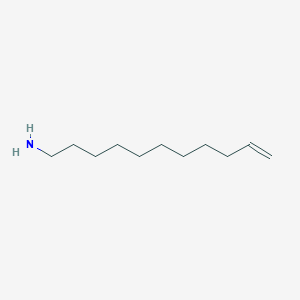

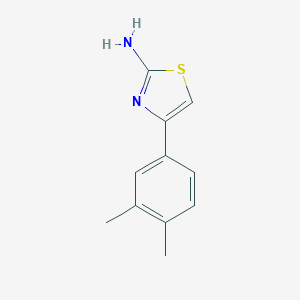
![lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B11851.png)

![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;(Z)-4-phenyl-3-[2-(3-piperidin-1-ium-1-ylpropoxy)phenoxy]but-3-en-2-one](/img/structure/B11853.png)
